Cas no 1004644-53-4 (2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)

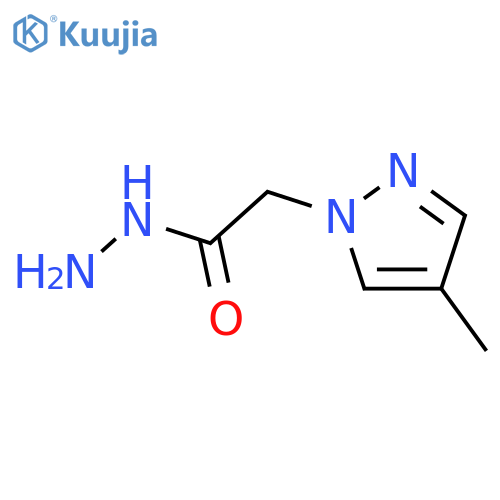

1004644-53-4 structure

商品名:2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide

CAS番号:1004644-53-4

MF:C6H10N4O

メガワット:154.169800281525

MDL:MFCD03419611

CID:2950819

PubChem ID:7018408

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- AKOS B007159

- ART-CHEM-BB B007159

- 2-(4-methylpyrazol-1-yl)acetohydrazide

- 2-(4-methyl-1-pyrazolyl)acetohydrazide

- 2-(4-methylpyrazol-1-yl)ethanehydrazide

- 2-(4-Methyl-1H-pyrazol-1-yl)acetohydrazide

- (4-METHYL-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE

- 1H-pyrazole-1-acetic acid, 4-methyl-, hydrazide

- BBL039640

- STK349033

- EN300-228382

- SCHEMBL12890256

- ALBB-014655

- 1004644-53-4

- AKOS000308239

- ZINC02549482

- 2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide

-

- MDL: MFCD03419611

- インチ: 1S/C6H10N4O/c1-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)

- InChIKey: GMFBGQRLQKYAPC-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])N1C([H])=C(C([H])([H])[H])C([H])=N1)N([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 154.08546096Da

- どういたいしつりょう: 154.08546096Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9

- 疎水性パラメータ計算基準値(XlogP): -0.7

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228382-0.05g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 0.05g |

$468.0 | 2024-06-20 | |

| Enamine | EN300-228382-5.0g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 5.0g |

$1614.0 | 2024-06-20 | |

| Enamine | EN300-228382-1.0g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 1.0g |

$557.0 | 2024-06-20 | |

| Enamine | EN300-228382-0.5g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 0.5g |

$535.0 | 2024-06-20 | |

| Enamine | EN300-228382-1g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 1g |

$557.0 | 2023-09-15 | ||

| Fluorochem | 026788-1g |

4-Methyl-1H-pyrazol-1-yl)acetic acid hydrazide |

1004644-53-4 | 1g |

£114.00 | 2022-03-01 | ||

| Enamine | EN300-228382-10g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 10g |

$2393.0 | 2023-09-15 | ||

| Ambeed | A1073506-5g |

2-(4-Methyl-1h-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 5g |

$623.0 | 2024-04-26 | |

| Enamine | EN300-228382-0.1g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 0.1g |

$490.0 | 2024-06-20 | |

| Enamine | EN300-228382-10.0g |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide |

1004644-53-4 | 95% | 10.0g |

$2393.0 | 2024-06-20 |

2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1004644-53-4 (2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide) 関連製品

- 10199-64-1(1-(1h-pyrazol-1-yl)ethanone)

- 1072-68-0(1,4-dimethyl-1H-pyrazole)

- 400877-05-6((1-Methyl-1H-pyrazol-4-yl)methanamine)

- 25016-11-9(1-Methyl-1H-pyrazole-4-carbaldehyde)

- 16034-48-3(2-(1H-Pyrazol-1-Yl)Acetic Acid)

- 145864-65-9(1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-)

- 180741-30-4((3-methyl-1H-pyrazol-1-yl)acetic acid)

- 156045-12-4(1H-Pyrazole-1-aceticacid, 3-amino-4-cyano-)

- 2817-71-2(1-Ethyl-1H-Pyrazole)

- 304903-10-4(1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1004644-53-4)2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide

清らかである:99%

はかる:5g

価格 ($):561.0